
4-Chloro-3-cyanophenylacetic acid
Overview
Description
4-Chloro-3-cyanophenylacetic acid (4-CPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a mono-substituted phenylacetic acid derivative and is a white, crystalline solid with a faint odor. 4-CPA is used in a variety of research fields, including biochemistry, pharmacology, and medical research. It is also used in laboratory experiments as a reagent for the synthesis of other compounds.
Scientific Research Applications
Synthetic Chemistry Applications
- Combinatorial Chemistry and Synthesis of Analogs : 4-Chloro-3-cyanophenylacetic acid is used in the synthesis of various analogs, particularly in the generation of secondary amide analogues of natural fungal products (Davis, Pierens, & Parsons, 2007).
- Drug-Like Screening Libraries : It serves as a scaffold in the generation of drug-like screening libraries, as seen in studies where it was converted to different compounds and tested for cytotoxicity and antiparasitic activity (Kumar et al., 2015).
Molecular Biology Applications
- Enzymatic Studies and Chiral Synthesis : The compound is involved in studies on enzymatic activities for chiral synthesis, which is crucial in the creation of certain antidepressants (Choi et al., 2010).
Pharmacological Research
- Anti-inflammatory and Analgesic Properties : Derivatives of this compound have been synthesized and tested for anti-inflammatory and analgesic properties (Gaviraghi, Banfi, Cornelli, Pinza, & Pifferi, 1977).
- Antibacterial Applications : It's also used in the synthesis of cephalosporins, a class of antibiotics, showcasing its role in antibacterial drug development (Nishide et al., 1988).
properties
IUPAC Name |
2-(4-chloro-3-cyanophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARZDAABAXIDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



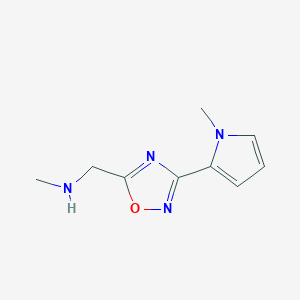

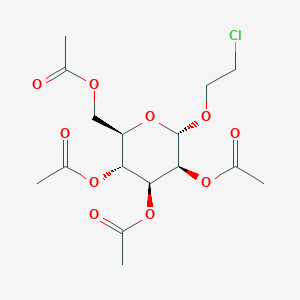
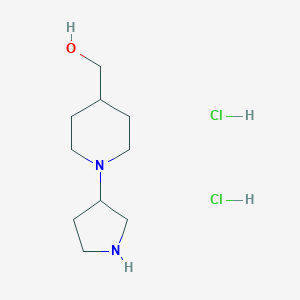

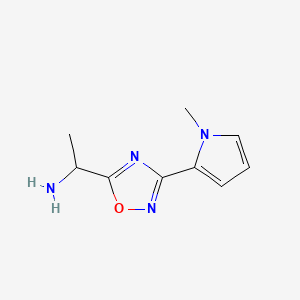
![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)
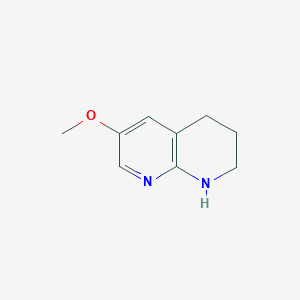

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)
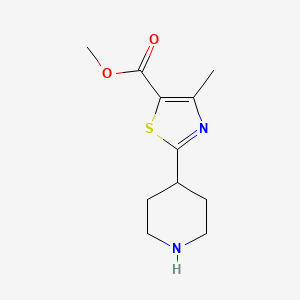
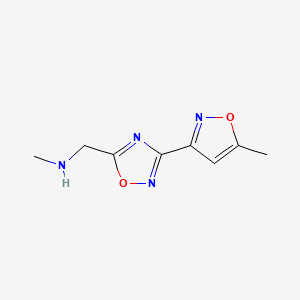
![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)